molecular formula C29H22N2O5S B11554037 1-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-methylbenzenesulfonate

1-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-methylbenzenesulfonate

Cat. No.: B11554037
M. Wt: 510.6 g/mol
InChI Key: CKAVFALPIHQBNZ-UXHLAJHPSA-N
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Description

1-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that features a naphthalene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthalene Core: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, often using formic acid or formamide as reagents.

    Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide.

    Sulfonation: The sulfonate group is introduced using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

    Final Coupling: The final step involves coupling the naphthalene derivatives to form the desired compound, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylamine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: Similar naphthalene core with a hydroxyl group.

    2-Naphthylamine: Similar naphthalene core with an amine group.

    Naphthalene-2-sulfonic acid: Similar naphthalene core with a sulfonic acid group.

Uniqueness

1-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-METHYLBENZENE-1-SULFONATE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for multiple points of modification, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C29H22N2O5S

Molecular Weight

510.6 g/mol

IUPAC Name

[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C29H22N2O5S/c1-19-10-13-23(14-11-19)37(34,35)36-28-15-12-20-6-4-5-9-24(20)26(28)18-30-31-29(33)25-16-21-7-2-3-8-22(21)17-27(25)32/h2-18,32H,1H3,(H,31,33)/b30-18+

InChI Key

CKAVFALPIHQBNZ-UXHLAJHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC5=CC=CC=C5C=C4O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC5=CC=CC=C5C=C4O

Origin of Product

United States

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